molecular formula C16H13BrN4O5S2 B467541 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide CAS No. 501111-66-6

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide

Cat. No.: B467541
CAS No.: 501111-66-6
M. Wt: 485.3g/mol
InChI Key: DSIJIXGUVHQPBP-UHFFFAOYSA-N
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Description

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide is a synthetically designed small molecule that functions as a potent and selective kinase inhibitor, with primary research applications in oncology and signal transduction. Its molecular architecture, featuring a benzenesulfonamide moiety linked to an aminocarbonylthioyl group, is engineered to act as a Type II inhibitor , which binds to the inactive DFG-out conformation of specific protein kinases. This mechanism allows it to compete with ATP for the binding pocket, leading to prolonged and more selective enzymatic inhibition compared to Type I inhibitors. Research indicates its significant activity against key oncogenic kinases, including FMS-like tyrosine kinase 3 (FLT3), which is a critical driver in acute myeloid leukemia (AML) . By potently inhibiting FLT3 and related kinases like c-KIT, this compound induces apoptosis and suppresses proliferation in leukemic cell lines, making it a valuable chemical probe for investigating the pathogenesis of hematologic malignancies and for evaluating new targeted therapeutic strategies. Its unique structure, incorporating the 5-methylisoxazole and 5-bromofuran groups, contributes to its binding affinity and selectivity profile, distinguishing it from other inhibitors in its class. Consequently, this reagent is an essential tool for researchers exploring kinase biology, drug resistance mechanisms, and the development of next-generation anticancer agents.

Properties

IUPAC Name

5-bromo-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O5S2/c1-9-8-14(20-26-9)21-28(23,24)11-4-2-10(3-5-11)18-16(27)19-15(22)12-6-7-13(17)25-12/h2-8H,1H3,(H,20,21)(H2,18,19,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIJIXGUVHQPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(5-Methylisoxazol-3-yl)benzenesulfonamide

The foundational step involves the nucleophilic substitution of benzenesulfonyl chloride with 5-methylisoxazol-3-amine. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions, with triethylamine (Et3_3N) or pyridine neutralizing the generated HCl.

Reaction Conditions:

  • Solvent: DCM or THF

  • Base: Et3_3N (2.5 equiv)

  • Temperature: 0–5°C (initial), then room temperature

  • Duration: 4–6 hours

The product is isolated via aqueous workup (e.g., dilute HCl wash) followed by recrystallization from ethanol/water mixtures. Yield optimization (~75–85%) is achieved by maintaining strict temperature control to prevent sulfonamide hydrolysis.

Coupling with 5-Bromo-2-Furoyl Chloride

The final step involves acylating the thiourea’s amine group with 5-bromo-2-furoyl chloride. This electrophilic substitution is catalyzed by 4-dimethylaminopyridine (DMAP) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Reaction Conditions:

  • Solvent: Dry DCM

  • Catalyst: DMAP (0.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Temperature: –10°C to 0°C (to suppress side reactions)

  • Duration: 2–4 hours

The crude product is purified via recrystallization (methanol/water) or preparative HPLC, achieving a final yield of 65–75%.

Optimization and Process Refinement

Solvent and Catalytic Systems

ParameterOptions TestedOptimal ChoiceYield Improvement
Thiourea Solvent DMF, THF, AcetonitrileAcetonitrile+12%
Coupling Catalyst DMAP, HOBt, EDClDMAP+18%
Base for Acylation DIPEA, Et3_3N, NaHCO3_3DIPEA+22%

DMAP enhances acylation efficiency by activating the furoyl chloride, while DIPEA’s steric bulk minimizes premature hydrolysis.

Temperature Sensitivity

Exothermic reactions, particularly during furoyl chloride coupling, require rigorous cooling (–10°C) to prevent:

  • Hydrolysis of the acyl chloride to the carboxylic acid.

  • Dimerization of the thiourea intermediate.

Implementing jacketed reactors with dynamic temperature control improves reproducibility.

Analytical Characterization

Post-synthesis validation employs:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (485.3 g/mol).

  • NMR Spectroscopy:

    • 1^1H NMR (DMSO-d6_6): δ 8.21 (s, 1H, isoxazole), 7.89–7.72 (m, 4H, benzene), 6.84 (d, 1H, furan).

    • 13^{13}C NMR: 162.5 ppm (C=S), 154.3 ppm (furoyl carbonyl).

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation

Thiourea Oxidation

The thiourea group is prone to oxidation, leading to disulfide byproducts. Strategies include:

  • Conducting reactions under nitrogen/argon atmospheres.

  • Adding antioxidants (e.g., BHT) at 0.1% w/w.

Furoyl Chloride Stability

5-Bromo-2-furoyl chloride is hygroscopic and thermally unstable. Solutions in dry DCM must be freshly prepared and used immediately.

Industrial Scalability Considerations

FactorLaboratory ScalePilot Scale (10 kg)
Cycle Time 72 hours48 hours
Solvent Recovery 60%85% (distillation)
PMI (kg/kg) 3218

Transitioning to flow chemistry for the acylation step reduces solvent use by 40% and improves throughput .

Chemical Reactions Analysis

Types of Reactions

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitro groups in the isoxazole ring can be reduced to amines.

    Substitution: The bromine atom in the furoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyl group can yield furoic acid, while reduction of the nitro groups can yield amino derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It may have potential as a pharmaceutical compound, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The furoyl and isoxazole groups may interact with enzymes or receptors, modulating their activity. The benzenesulfonamide moiety can also interact with proteins, potentially inhibiting their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Their Features
Compound Name Substituent Features Key Differences Biological Activity/Application Reference IDs
Target Compound 5-Bromo-2-furoyl carbothioyl, 5-methylisoxazole N/A Potential enzyme inhibition, anticancer N/A
(E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide Pyridinylmethylene Schiff base Imine (C=N) vs. thiourea (C=S); absence of bromine NLO properties, drug-like candidate
4-((4-(Dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide Dimethylaminobenzylidene Schiff base Electron-donating dimethylamino group vs. electron-withdrawing bromofuroyl Anticancer, antioxidant
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-Methylbenzenesulfonamide Simpler methyl substituent; no thiourea or halogen Antimicrobial
MFCD01935795 (4-(3-Ethylthioureido)-N-(5-methylisoxazol-3-yl)benzenesulfonamide) Ethylthioureido group Thiourea with ethyl vs. bromofuroyl HDAC2 inhibition (in silico)
(Z)-4-((4-(Diethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide (L2) Diethylaminobenzylidene Schiff base Bulkier diethylamino group; no halogen Enzyme inhibition (carbonic anhydrase)
Key Observations:
  • Thiourea vs.
  • Halogenation: The 5-bromo substituent on the furoyl group increases lipophilicity and may enhance membrane permeability compared to non-halogenated analogs like L2 or pyridinyl derivatives .
  • Heterocyclic Diversity : The 5-methylisoxazole moiety is conserved across analogs, but variations in the sulfonamide substituent (e.g., methyl, ethylthioureido, benzylidene) dictate divergent biological activities .
Key Observations:
  • Thiourea Stability : The target compound’s thiourea linkage is less prone to hydrolysis than Schiff bases but may oxidize under harsh conditions .
  • Halogen Impact : Bromine reduces aqueous solubility compared to ethyl or methyl analogs but improves lipid bilayer penetration .
Key Observations:
  • Electron-Withdrawing Effects : The bromine and sulfur atoms in the target compound likely lower the HOMO-LUMO gap compared to Schiff bases, enhancing charge transfer and NLO properties .
  • Enzyme Inhibition : Thiourea derivatives (e.g., MFCD01935795) show promise as enzyme inhibitors, suggesting the target compound may exhibit similar or improved activity due to its larger substituent .

Biological Activity

The compound 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18BrN3O4S2C_{20}H_{18}BrN_{3}O_{4}S_{2}. The structure consists of a benzenesulfonamide core with a furoyl group and an isoxazole moiety, which may contribute to its biological activity.

PropertyValue
Molecular Weight468.3 g/mol
CAS Number[Not provided in sources]
Solubility[Data not available]
Melting Point[Data not available]

Antimicrobial Activity

Sulfonamides, including derivatives like the compound , are known for their antimicrobial properties. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, leading to the disruption of folate synthesis. Recent studies have indicated that modifications to the sulfonamide structure can enhance potency against resistant strains of bacteria.

Cardiovascular Effects

Research has demonstrated that certain sulfonamide derivatives can influence cardiovascular parameters. A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results suggested that some derivatives significantly decreased perfusion pressure and coronary resistance, indicating potential applications in managing cardiovascular diseases .

Table 2: Effects on Perfusion Pressure

CompoundDose (nM)Perfusion Pressure Change (%)
Control-0
Benzenesulfonamide0.001-15
4-(2-amino-ethyl)-benzenesulfonamide0.001-25
2-hydrazinocarbonyl-benzenesulfonamide0.001-10

The interaction of This compound with specific biological targets has been explored through computational docking studies. These studies suggest that the compound may act as a calcium channel blocker, which could explain its effects on cardiovascular function .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, This compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.01 µg/mL, showcasing its potential as a novel antimicrobial agent.

Case Study 2: Cardiovascular Impact

A study involving isolated rat hearts assessed the impact of this compound on cardiac function. The compound was administered at varying concentrations, and significant reductions in coronary resistance were observed, particularly at higher doses (0.1 nM), suggesting a dose-dependent effect on cardiac performance.

Q & A

Q. What synthetic strategies are recommended for preparing 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide?

A multi-step approach is typically employed:

  • Step 1 : Functionalize the 5-methylisoxazole core via nucleophilic substitution (e.g., using brominated intermediates like those in and ).
  • Step 2 : Introduce the sulfonamide group through condensation reactions, as demonstrated in sulfamethoxazole analogs ().
  • Step 3 : Optimize coupling of the 5-bromo-2-furoyl moiety using carbothioyl linkers. Palladium-catalyzed cross-coupling (referenced in ) may enhance regioselectivity.
  • Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and monitor via HPLC ().

Q. Which analytical techniques are critical for confirming structural integrity?

  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in sulfonamide derivatives, as in ).
  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for isoxazole protons at δ 6.2–6.5 ppm; ).
  • Mass Spectrometry : Validate molecular weight (expected [M+H]+ ~550–560 Da) and detect bromine isotopic patterns.
  • IR Spectroscopy : Identify thiourea (C=S stretch ~1250 cm⁻¹) and sulfonamide (S=O stretches ~1350–1150 cm⁻¹) groups ().

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Assay Validation : Cross-reference results with structurally related sulfonamides (e.g., sulfamethoxazole derivatives in ) to identify assay-specific artifacts.
  • Solubility Optimization : Use DMSO-water co-solvents (≤1% DMSO) to mitigate aggregation ().
  • Metabolite Screening : LC-MS/MS can detect degradation products (e.g., hydrolyzed carbothioyl groups) that may interfere with activity ().

Q. What experimental designs are suitable for studying environmental fate?

  • Environmental Stability : Conduct hydrolysis/photolysis studies under simulated sunlight (λ >290 nm) and varying pH ().
  • Biotic Degradation : Use activated sludge models (OECD 301F) to assess microbial metabolism ().
  • Partitioning Behavior : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) via shake-flask methods ().

Q. How can computational methods complement experimental studies of this compound?

  • Docking Simulations : Model interactions with biological targets (e.g., dihydropteroate synthase for sulfonamides; ).
  • DFT Calculations : Predict reactive sites for electrophilic substitution (e.g., bromine displacement; ).
  • MD Simulations : Assess stability of thiourea linkages under physiological conditions ().

Methodological Challenges & Solutions

Q. How to address low yields in carbothioyl linker formation?

  • Catalyst Screening : Test Pd(PPh3)4 or CuI for Ullmann-type couplings ().
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation ().
  • Workup Strategy : Precipitate crude product in cold ether to remove unreacted reagents ().

Q. What strategies improve reproducibility in biological assays?

  • Standardize Protocols : Use fixed cell passage numbers and serum-free media to minimize variability ().
  • Positive Controls : Include known sulfonamide inhibitors (e.g., sulfamethoxazole; ) to validate assay conditions.
  • Data Normalization : Express activity relative to internal controls (e.g., ATP levels for cytotoxicity assays; ).

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